(S)-Nicotine-d3 N-β-D-Glucuronide

Catalog No.
S1811667
CAS No.
M.F
C₁₆H₁₉D₃N₂O₆
M. Wt
341.37
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Nicotine-d3 N-β-D-Glucuronide

Product Name

(S)-Nicotine-d3 N-β-D-Glucuronide

Molecular Formula

C₁₆H₁₉D₃N₂O₆

Molecular Weight

341.37

Synonyms

1-β-D-Glucopyranuronosyl-3-[(2S)-1-(methyl-d3)-2-pyrrolidinyl]pyridinium Inner Salt; (S)-1-β-D-Glucopyranuronosyl-3-(1-(methyl-d3)-2-pyrrolidinyl)pyridinium Inner Salt; (S)-(Nicotine-d3) N-Glucuronide; (S)-NNG-d3; (S)-(NIC-d3) GLUC;

(S)-Nicotine-d3 N-β-D-Glucuronide is a deuterated metabolite of nicotine, a naturally occurring alkaloid primarily found in the tobacco plant, Nicotiana tabacum. This compound is formed through the process of glucuronidation, where nicotine is conjugated with β-D-glucuronic acid, enhancing its solubility and facilitating its excretion from the body. The presence of deuterium (d3) indicates that three hydrogen atoms in the nicotine structure have been replaced by deuterium, which is often used in research to trace metabolic pathways and to improve analytical detection methods.

Typical of glucuronides:

  • Hydrolysis: This reaction can occur under acidic or enzymatic conditions, leading to the release of nicotine and glucuronic acid.
  • Oxidation: Although primarily a glucuronide, nicotine itself can be oxidized to form nicotine N-oxide.
  • Conjugation: The compound can participate in further conjugation reactions, forming more complex metabolites.

These reactions are crucial for understanding the metabolic fate of nicotine and its derivatives in biological systems.

The synthesis of (S)-Nicotine-d3 N-β-D-Glucuronide typically involves:

  • Preparation of Deuterated Nicotine: Starting with (S)-nicotine, deuterium-labeled precursors are used to synthesize (S)-nicotine-d3.
  • Glucuronidation Reaction: The deuterated nicotine is then subjected to glucuronidation using UDP-glucuronic acid and appropriate UGT enzymes or liver microsomes. This reaction leads to the formation of the glucuronide conjugate.
  • Purification: The product is purified using chromatographic techniques to isolate (S)-Nicotine-d3 N-β-D-Glucuronide from other metabolites and unreacted starting materials.

(S)-Nicotine-d3 N-β-D-Glucuronide is primarily used in pharmacokinetic studies to trace the metabolism of nicotine in biological samples. Its applications include:

  • Biomarker Studies: It serves as a biomarker for nicotine exposure in clinical and epidemiological studies.
  • Drug Development: Understanding the metabolism of nicotine aids in developing smoking cessation therapies and evaluating their efficacy.
  • Toxicology Research: It helps assess the safety profiles of tobacco products and their metabolites.

Research has shown that (S)-Nicotine-d3 N-β-D-Glucuronide interacts with various biological systems, primarily through its role as a metabolite. Interaction studies often focus on:

  • Enzyme Activity: Investigating how genetic variations in UGT enzymes affect the glucuronidation rates of nicotine.
  • Cellular Uptake: Understanding how glucuronides are taken up by cells compared to their parent compounds.

For instance, studies have demonstrated that certain microRNAs can regulate UGT enzyme activity, influencing the metabolism of nicotine and its glucuronides .

Several compounds are structurally or functionally similar to (S)-Nicotine-d3 N-β-D-Glucuronide:

Compound NameDescription
CotinineA major metabolite of nicotine, less potent but still interacts with nicotinic receptors.
AnabasineAnother alkaloid found in tobacco; structurally similar but less potent than nicotine.
NeonicotinoidsSynthetic compounds related to nicotine; used as insecticides with varying receptor affinities.
Nicotine N-β-D-glucuronideThe non-deuterated form of the same glucuronide; serves as a direct comparison.

Uniqueness

(S)-Nicotine-d3 N-β-D-Glucuronide is unique due to its specific isotopic labeling with deuterium, which enhances its utility in metabolic studies while providing insights into the pharmacokinetics of nicotine. Its role as a metabolite highlights the complex interactions between drug metabolism and biological activity, making it an important subject for ongoing research into tobacco use and its health implications .

Dates

Last modified: 07-20-2023

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